methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
Description
This compound is a complex polycyclic molecule featuring an isoindole core fused with an epoxide ring (3a,6-epoxy) and a tetrahydrofuran (THF) substituent at position 2. Its stereochemistry (e.g., 3a,6-epoxy configuration) and fused-ring system contribute to conformational rigidity, distinguishing it from simpler heterocyclic analogs .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S/c1-12-8-13(2)28-22(15(12)9-25)32-11-18-20(23(29)30-3)19(16(10-26)21(27)31-18)14-6-4-5-7-17(14)24/h4-8,19H,11,27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYPAXXKSVLRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activity, including anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound features a pyran ring with multiple functional groups that may enhance its biological interactions. Its molecular formula is CHNOS, with a molecular weight of approximately 373.43 g/mol. The presence of amino, cyano, and fluorophenyl groups suggests significant reactivity and potential for various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of pyran compounds often exhibit anticancer properties . For instance, studies have shown that similar pyran derivatives can outperform standard chemotherapeutics like cisplatin in specific cancer cell lines (e.g., SK-LU-1 and PC-3 cells) . The mechanism of action is believed to involve interaction with topoisomerase enzymes, which are crucial for DNA replication and repair .
Table 1: Anticancer Activity of Pyran Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 6-amino-5-cyano... | SK-LU-1 | TBD | |
| Methyl-6-amino-3-acetyl... | MDA-MB-231 | 27.6 | |
| Ethyl 6-amino-5-cyano... | PC-3 | <10 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Several studies have demonstrated that similar compounds exhibit significant activity against various bacterial strains and fungi. For example, the antimicrobial activity of methyl 6-amino derivatives was found to be comparable to established antibiotics like fluconazole .
Table 2: Antimicrobial Activity
| Compound Name | Organism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Methyl 6-amino... | Candida spp. | ≤10 µg/mL | |
| Ethyl 6-amino... | E. coli | 20 µg/mL |
Synthesis Methods
The synthesis of methyl 6-amino-5-cyano derivatives typically involves multi-component reactions under mild conditions. Common methodologies include:
- Condensation Reactions : Utilizing formamide and urea as key reagents.
- Cyclization : Formation of the pyran ring through nucleophilic addition followed by cyclization.
These methods yield high purity compounds suitable for biological testing.
Case Studies
A study on the structure-activity relationship (SAR) of pyran derivatives revealed that modifications at the amino or cyano positions significantly impact biological efficacy. For instance, substituting different aromatic groups can enhance anticancer potency by improving binding affinity to target enzymes .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyran compounds exhibit notable antimicrobial properties. Methyl 6-amino-5-cyano derivatives have been tested against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (e.g., Candida albicans, Aspergillus flavus). The findings suggest that certain metal complexes derived from these compounds show enhanced antimicrobial efficacy due to their ability to penetrate lipid membranes, which is crucial for their mode of action .
Cytotoxicity Studies
In vitro studies have demonstrated that methyl 6-amino-5-cyano derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development. For instance, the cytotoxicity of similar pyran derivatives has been documented, highlighting their potential in cancer therapy .
Catalysis
Catalytic Applications
Methyl 6-amino-5-cyano derivatives have been explored as catalysts in various organic reactions. Their ability to facilitate the synthesis of other heterocyclic compounds has been noted, particularly in the formation of 1,4-dihydropyran derivatives. These reactions often benefit from the unique structural features of the pyran ring system, which can stabilize transition states and enhance reaction rates .
Materials Science
Synthesis of Functional Materials
The versatility of methyl 6-amino-5-cyano derivatives extends to materials science, where they are used in synthesizing functional materials such as polymers and nanocomposites. The incorporation of these compounds into polymer matrices can improve mechanical properties and thermal stability, making them suitable for applications in coatings and advanced materials .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of methyl 6-amino-5-cyano derivatives against several pathogens. The results indicated that certain metal complexes exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Candida albicans. -
Cytotoxicity Assessment
In a recent cytotoxicity assessment involving various cancer cell lines, methyl 6-amino-5-cyano derivatives were found to induce apoptosis effectively. This suggests their potential utility as lead compounds in developing new anticancer therapies. -
Catalytic Reactions
Research demonstrated that methyl 6-amino-5-cyano derivatives could serve as efficient catalysts for synthesizing complex organic molecules, showcasing their versatility in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds share the isoindole-epoxy-carboxylic acid backbone but differ in substituents at position 2:
Physicochemical and Pharmacological Properties
- Solubility: The THF-containing compound (C₁₄H₁₇NO₅) is expected to exhibit higher aqueous solubility compared to the o-tolyl analog due to the polar oxygen atoms in the THF ring .
- Reactivity : The epoxide ring in all analogs is susceptible to nucleophilic attack, but the electron-withdrawing carboxylic acid group may modulate reactivity.
- Biological Activity: No direct pharmacological data are available in the provided sources.
Q & A
Q. What are the recommended synthetic routes for preparing methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate?
The compound can be synthesized via multi-component reactions (MCRs) , which are efficient for constructing complex heterocyclic frameworks. A four-component reaction protocol in aqueous media is widely used for analogous pyran derivatives (e.g., ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate) . Key steps include:
- Condensation of aldehydes, malononitrile, and thiol-containing intermediates.
- Solvent optimization (e.g., water or ethanol) to enhance yield and purity.
- Use of catalysts like ammonium persulfate (APS) for radical-initiated polymerization in related systems .
Q. How can structural characterization of this compound be performed to confirm its identity?
X-ray crystallography is the gold standard for unambiguous structural determination. For example, related fluorophenyl-pyridine derivatives have been analyzed using single-crystal XRD to confirm bond angles, substituent positions, and intermolecular interactions . Complementary techniques include:
Q. What functional groups in this compound are critical for its reactivity or biological activity?
- Cyano groups (-CN) : Participate in hydrogen bonding and serve as electron-withdrawing groups, influencing electronic properties.
- Fluorophenyl moiety : Enhances lipophilicity and metabolic stability, as seen in fluorinated pyridine derivatives .
- Sulfanyl-methyl bridge : Facilitates thioether linkage formation, critical for heterocyclic conjugation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound?
Design of Experiments (DoE) principles, such as factorial design, can systematically optimize reaction parameters:
- Variables : Temperature (80–120°C), solvent polarity (water vs. DMF), and catalyst loading.
- Response surface methodology (RSM) : To identify interactions between variables and maximize yield .
- Flow chemistry : Continuous-flow systems improve reproducibility and scalability, as demonstrated in diphenyldiazomethane synthesis .
Q. What mechanistic insights exist for the formation of the pyran core in this compound?
The pyran ring forms via a Knoevenagel condensation followed by cyclization:
Step 1 : Aldehyde and malononitrile undergo nucleophilic addition to form an α,β-unsaturated intermediate.
Step 2 : Thiol-containing pyridine derivatives (e.g., 3-cyano-4,6-dimethylpyridin-2-thiol) attack the electrophilic carbon, triggering cyclization.
Kinetic studies using stopped-flow NMR can elucidate rate-determining steps .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using fluorophenyl-pyridine analogs as templates .
Q. How do structural variations (e.g., halogen substitution) affect the compound’s physicochemical properties?
Comparative studies on analogs reveal:
Q. What strategies address stability issues during storage or under experimental conditions?
Q. How can researchers analyze contradictory data in substituent-effect studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
